Aluminium tetracosanoate

Description

Aluminium tetracosanoate is a metal carboxylate salt derived from tetracosanoic acid (C23H47COOH), a saturated very-long-chain fatty acid. Such metal carboxylates are typically used in industrial applications as catalysts, stabilizers, or hydrophobic coatings due to their thermal stability and low solubility in polar solvents .

Properties

CAS No. |

98978-61-1 |

|---|---|

Molecular Formula |

C72H141AlO6 |

Molecular Weight |

1129.9 g/mol |

IUPAC Name |

aluminum;tetracosanoate |

InChI |

InChI=1S/3C24H48O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h3*2-23H2,1H3,(H,25,26);/q;;;+3/p-3 |

InChI Key |

GMDOKCZPQTYLIF-UHFFFAOYSA-K |

Canonical SMILES |

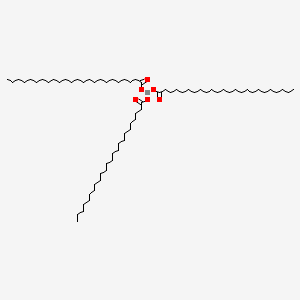

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium tetracosanoate can be synthesized through the reaction of aluminium chloride with tetracosanoic acid in the presence of a solvent such as toluene. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium isopropoxide with tetracosanoic acid. The reaction is carried out in a solvent like hexane, and the product is isolated through filtration and drying.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming aluminium oxide and other by-products.

Reduction: This compound can be reduced under specific conditions, although such reactions are less common.

Substitution: this compound can participate in substitution reactions, where the tetracosanoate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminium hydride can be used.

Substitution: Various organic reagents can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Aluminium oxide and carbon dioxide.

Reduction: Aluminium metal and hydrocarbons.

Substitution: New aluminium compounds with different functional groups.

Scientific Research Applications

Aluminium tetracosanoate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is used in the preparation of lipid-based drug delivery systems and as a stabilizer in biological assays.

Medicine: this compound is explored for its potential use in pharmaceuticals, particularly in controlled-release formulations.

Industry: It is used as a lubricant, anti-corrosive agent, and in the production of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of aluminium tetracosanoate involves its interaction with cellular membranes and proteins. It can alter membrane fluidity and permeability, affecting the function of membrane-bound enzymes and receptors. In drug delivery systems, it helps in the controlled release of active ingredients by forming stable complexes with the drug molecules.

Comparison with Similar Compounds

Structural and Molecular Characteristics

Key Differences :

- This compound has a significantly higher molecular weight (~1,200 g/mol) compared to ester derivatives (382–396 g/mol), owing to its ionic structure and metal center.

- Unlike cesium trifluoroacetate, which is water-soluble, this compound is expected to exhibit low solubility in polar solvents due to its long alkyl chains .

Physical and Chemical Properties

Solubility and Hydrophobicity

- This compound: Predicted to be insoluble in water (logP >9 inferred from ethyl tetracosanoate data) and soluble in non-polar solvents.

- Methyl/ethyl tetracosanoate: Highly hydrophobic (logP = 9.15–9.57), used as chromatography standards .

- Cesium trifluoroacetate : Water-soluble (logP <0), contrasting with aluminium salts .

Thermal Stability

- Metal carboxylates like this compound typically exhibit higher thermal stability (>200°C) due to strong ionic bonds, whereas methyl/ethyl esters decompose at lower temperatures (~150°C) .

Biological Activity

Aluminium tetracosanoate, a compound with the chemical formula , is gaining attention in various fields, particularly in biomedicine and pharmaceutical applications. This article provides a detailed examination of its biological activity, including mechanisms of action, applications, and relevant case studies.

This compound is an organoaluminium compound characterized by a long-chain fatty acid (tetracosanoic acid) esterified with aluminium. The structure contributes to its unique properties, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its role in drug delivery systems and as a stabilizer in biological assays. The long alkyl chain enhances the lipophilicity of the compound, facilitating its incorporation into lipid-based formulations. This property is crucial for improving the bioavailability of hydrophobic drugs.

- Drug Delivery Systems : this compound is used in lipid-based drug delivery systems, allowing for better encapsulation and controlled release of therapeutic agents.

- Stabilization : In biological assays, it acts as a stabilizer, maintaining the integrity of formulations during storage and application.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, potentially reducing oxidative stress in biological systems. This is significant for applications in formulations aimed at mitigating oxidative damage in cells.

2. Antimicrobial Properties

Some studies suggest that compounds related to this compound may possess antimicrobial activity. The long-chain fatty acid component can disrupt microbial membranes, leading to cell lysis.

3. Cytotoxicity

Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines reveal promising results. The compound's ability to induce apoptosis in malignant cells while sparing normal cells could make it a candidate for cancer therapy.

Case Study 1: Lipid-Based Drug Delivery

A study evaluated the efficacy of this compound as a carrier for hydrophobic drugs. The results demonstrated enhanced solubility and bioavailability compared to conventional delivery methods, highlighting its potential in formulating effective therapeutic agents .

Case Study 2: Antioxidant Efficacy

In vitro assays assessed the antioxidant capacity of this compound using DPPH radical scavenging methods. The compound showed significant free radical scavenging activity, suggesting its utility in formulations aimed at reducing oxidative stress .

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Drug Delivery | Improved bioavailability of hydrophobic drugs |

| Study 2 | Antioxidant Activity | Significant DPPH scavenging activity |

Research Findings

Recent literature emphasizes the versatility of this compound in biomedical applications:

Q & A

What are the established synthetic protocols for aluminium tetracosanoate, and how do reaction conditions influence purity and yield?

Basic Research Question

this compound is typically synthesized via the reaction of aluminium salts (e.g., AlCl₃ or Al(OH)₃) with tetracosanoic acid under controlled stoichiometric ratios. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of long-chain fatty acids .

- Temperature : Reactions are often conducted at 60–80°C to accelerate esterification while minimizing decomposition.

- Purification : Column chromatography or recrystallization from ethanol removes unreacted acid or aluminium residues.

Characterization via FTIR (carboxylate stretching at ~1600 cm⁻¹) and elemental analysis confirms purity .

How can contradictions in reported thermal stability data for this compound be resolved experimentally?

Advanced Research Question

Discrepancies in thermal decomposition temperatures (e.g., TGA studies reporting ranges of 220–250°C vs. 200–230°C) may arise from:

- Sample preparation : Hydration levels or residual solvents alter decomposition pathways.

- Instrument calibration : Validate using reference standards (e.g., indium for DSC).

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions affect degradation kinetics.

Methodological resolution :

Replicate studies under strictly controlled humidity and inert atmospheres.

Cross-validate with coupled DSC-TGA to correlate mass loss and enthalpy changes .

What spectroscopic techniques are most effective for distinguishing this compound from analogous metal soaps?

Basic Research Question

Differentiation from metal soaps (e.g., zinc or calcium tetracosanoate) requires:

- Solid-state NMR : ²⁷Al NMR distinguishes coordination environments (e.g., octahedral vs. tetrahedral Al³⁺).

- X-ray diffraction (XRD) : Unique crystallographic patterns identify phase purity.

- Raman spectroscopy : Metal-O stretching modes (400–600 cm⁻¹) vary with cation size .

What computational models predict the self-assembly behavior of this compound in nonpolar solvents?

Advanced Research Question

Molecular dynamics (MD) simulations parameterized with density functional theory (DFT)-derived force fields can model micelle or vesicle formation. Key steps:

Optimize monomer geometry using DFT (B3LYP/6-31G*).

Simulate aggregation in hexane or toluene using GROMACS, tracking radial distribution functions (RDFs) for Al³⁺-carboxylate interactions.

Validate predictions against small-angle X-ray scattering (SAXS) data .

How do trace impurities in tetracosanoic acid precursors affect the catalytic properties of this compound?

Advanced Research Question

Impurities (e.g., shorter-chain fatty acids or unsaturated analogues) alter catalytic efficiency in esterification reactions.

Analytical workflow :

GC-MS : Quantify impurity levels in precursor acids.

Kinetic studies : Compare turnover frequencies (TOF) of purified vs. impure batches.

Surface analysis (XPS) : Detect impurity adsorption on catalyst surfaces .

What strategies optimize the reproducibility of this compound synthesis across laboratories?

Basic Research Question

Standardization protocols include:

- Precursor quality control : Use ≥98% pure tetracosanoic acid (validated via GC-MS).

- Reaction monitoring : In-situ pH and conductivity measurements ensure consistent Al³⁺-carboxylate binding.

- Interlab validation : Share samples for round-robin testing of XRD and thermal properties .

How can isotopic labeling (e.g., deuterated tetracosanoic acid) elucidate degradation mechanisms of this compound?

Advanced Research Question

Deuterated analogues (e.g., tetracosanoic-d₄₇ acid) enable tracking of specific bonds during thermolysis or hydrolysis:

Synthesize Al(C₂₃D₄₇COO)₃ using methods in .

Mass spectrometry : Monitor deuterium retention in degradation byproducts.

Kinetic isotope effects (KIE) : Compare activation energies of labeled vs. unlabeled systems .

What are the limitations of current literature on this compound’s applications in nanotechnology?

Advanced Research Question

Gaps include:

- Scalability : Most studies use mg-scale syntheses; reproducibility at gram-scale is unverified.

- Environmental impact : Degradation pathways in aquatic systems are poorly characterized.

Methodological recommendations : - Conduct life-cycle analysis (LCA) using OECD guidelines.

- Use high-throughput screening to identify stable nanoformulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.